
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is a chemical compound with a unique structure that includes a benzodioxocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl N-methyl-3,4-dihydroxypyrrole-2,5-dicarboxylate with 1,2-bis(bromomethyl)benzene . The reaction is carried out under reflux conditions in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione exerts its effects involves interactions with specific molecular targets. The compound can modulate various pathways, depending on its functional groups and the environment. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Uniqueness
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is unique due to its benzodioxocine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
47542-00-7 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione |
InChI |
InChI=1S/C11H10O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h2-5,7H,6H2,1H3 |
Clé InChI |
ZJZLFDHSFOSUIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)C2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
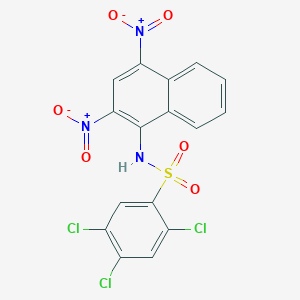


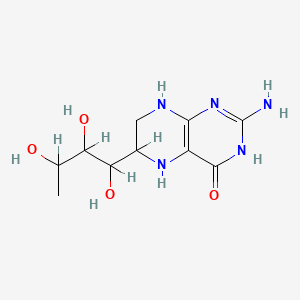
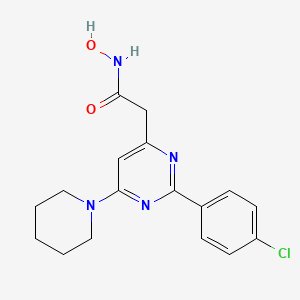
![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
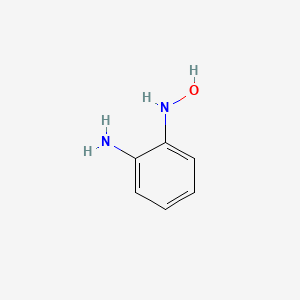
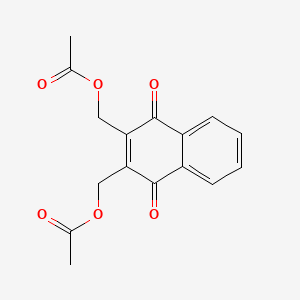
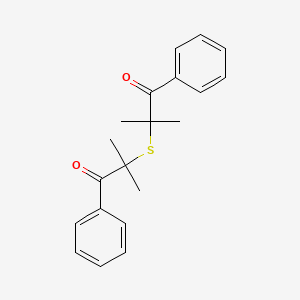
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
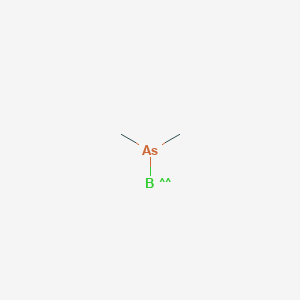

![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
